3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline 3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658895
InChI: InChI=1S/C13H12FN5/c1-18-13(4-6-16-18)11-5-7-19(17-11)12-3-2-9(15)8-10(12)14/h2-8H,15H2,1H3
SMILES:
Molecular Formula: C13H12FN5
Molecular Weight: 257.27 g/mol

3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline

CAS No.:

Cat. No.: VC14658895

Molecular Formula: C13H12FN5

Molecular Weight: 257.27 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline -

Specification

Molecular Formula C13H12FN5
Molecular Weight 257.27 g/mol
IUPAC Name 3-fluoro-4-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline
Standard InChI InChI=1S/C13H12FN5/c1-18-13(4-6-16-18)11-5-7-19(17-11)12-3-2-9(15)8-10(12)14/h2-8H,15H2,1H3
Standard InChI Key FWZYCCAMZPGYNO-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)N)F

Introduction

Structural Characteristics and Electronic Properties

Molecular Architecture

The compound features:

  • Fluorine substituent at position 3: Introduces strong electron-withdrawing effects (Hammett σₚ = +0.06) while maintaining moderate steric bulk (van der Waals radius ~1.47 Å) .

  • Bipyrazolyl group at position 4: The 2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl moiety provides:

    • Two adjacent nitrogen atoms capable of hydrogen bonding (pKa ~4–6 for pyrazole NH)

    • Conformational flexibility from the methyl group at position 2'

    • Extended π-system for potential stacking interactions

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular formulaC₁₃H₁₂FN₅
Molecular weight257.27 g/mol
IUPAC name3-fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline
Predicted logP2.4 (ALOGPS estimate)
Hydrogen bond donors3 (NH₂ + 2 pyrazole NH)
Hydrogen bond acceptors5 (F + 4 pyrazole N)

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge:

Route A: Sequential Functionalization

  • Start with 4-nitro-3-fluoroaniline

  • Install bipyrazole via Buchwald-Hartwig amination

  • Reduce nitro group to amine

Route B: Direct Coupling

  • Prepare pre-formed 1-(4-amino-2-fluorophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole through:

    • Suzuki-Miyaura coupling of fluorinated aryl halides with bipyrazole boronic esters

    • Ullmann-type coupling under copper catalysis

Physicochemical Profile

Solubility and Stability

  • Aqueous solubility: Estimated 0.3–0.8 mg/mL in PBS (pH 7.4) via Abraham solvation parameters

  • Thermal stability: Predicted decomposition temperature >180°C (DSC simulation)

  • Photostability: Susceptible to para-amination degradation under UV light (λ >300 nm)

Table 2: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO>50
Methanol12–15
Dichloromethane8–10
Water<0.5

Industrial Applications

Advanced Material Synthesis

  • Conductive polymers: The amine group enables polymerization into polyaniline derivatives with enhanced conductivity (σ ~10⁻² S/cm) when doped

  • Coordination complexes: Forms stable complexes with transition metals (e.g., Cu²⁺, logβ ~8.2) for catalytic applications

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